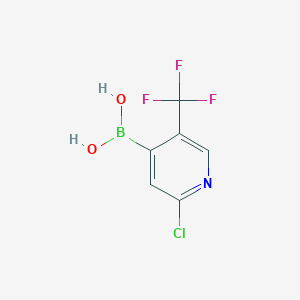
(2-氯-5-(三氟甲基)吡啶-4-基)硼酸
描述
(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its unique chemical properties and reactivity.
科学研究应用
Chemistry
In chemistry, (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures .
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize potential drug candidates. The trifluoromethyl group enhances the metabolic stability and bioavailability of the resulting compounds .
Industry
In the agrochemical industry, derivatives of this compound are used to develop pesticides and herbicides. The trifluoromethyl group contributes to the biological activity and
作用机制
Target of Action
The primary target of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid participates in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the action of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .
Action Environment
The action of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . It is also noted that the compound is generally environmentally benign . .
生化分析
Biochemical Properties
(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid with palladium catalysts and halides, leading to the formation of biaryl compounds. The compound interacts with enzymes and proteins that facilitate the transmetalation process, where the boronic acid group transfers to the palladium complex . This interaction is essential for the synthesis of various pharmaceuticals and organic materials.
Cellular Effects
The effects of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid on cellular processes are primarily observed in its role as a synthetic intermediate. It influences cell function by participating in the synthesis of bioactive molecules that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, compounds synthesized using (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid can act as inhibitors or activators of specific enzymes, thereby affecting cellular processes .
Molecular Mechanism
At the molecular level, (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid exerts its effects through the formation of covalent bonds with target molecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid can change over time due to its stability and degradation properties. The compound is stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to moisture and higher temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a reagent for synthesizing bioactive molecules.
Dosage Effects in Animal Models
The effects of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid in animal models vary with dosage. At lower doses, the compound is generally well-tolerated and can effectively participate in biochemical reactions without causing significant toxicity. At higher doses, it can exhibit toxic effects, including adverse impacts on liver and kidney function. These threshold effects are critical for determining the safe and effective use of the compound in preclinical studies .
Metabolic Pathways
(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is involved in metabolic pathways that include its conversion to various metabolites through enzymatic reactions. The compound interacts with enzymes such as cytochrome P450s, which facilitate its oxidation and subsequent conjugation with other molecules. These metabolic processes can affect the compound’s bioavailability and efficacy in biochemical applications .
Transport and Distribution
Within cells and tissues, (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, affecting its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is determined by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications may also play a role in directing the compound to particular subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a boronic acid derivative. One common method involves the use of palladium-catalyzed borylation reactions, such as the Suzuki-Miyaura coupling, which employs boronic acids or boronate esters as reagents .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions typically involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .
化学反应分析
Types of Reactions
(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with aryl halides can produce biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
属性
IUPAC Name |
[2-chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-1-4(7(13)14)3(2-12-5)6(9,10)11/h1-2,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNMDZQANRHEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678225 | |
| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167437-28-6 | |
| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)
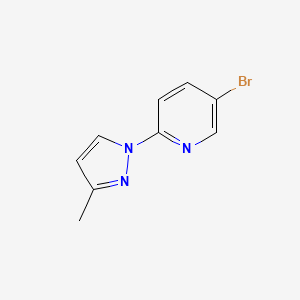
![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)
![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid](/img/structure/B1391832.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391833.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)
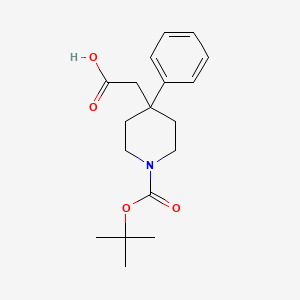
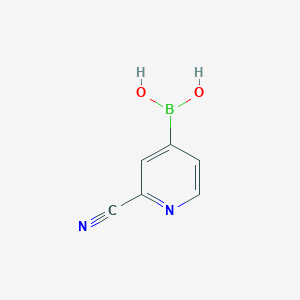
![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)
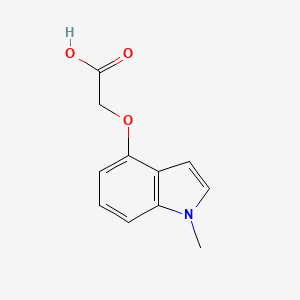
![Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391841.png)
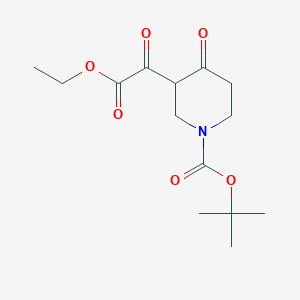
![tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391846.png)
